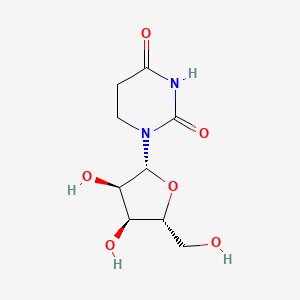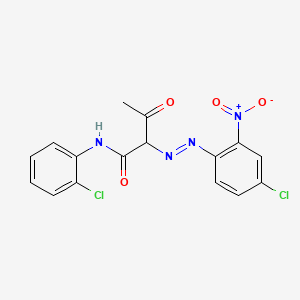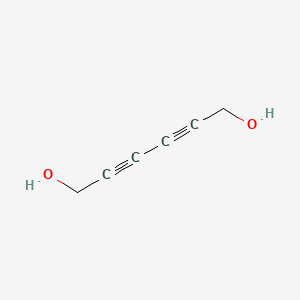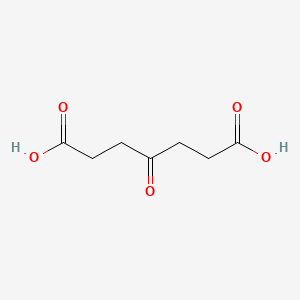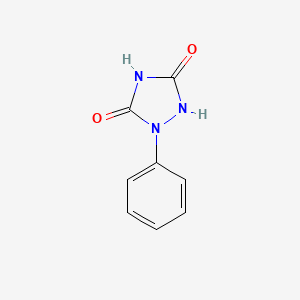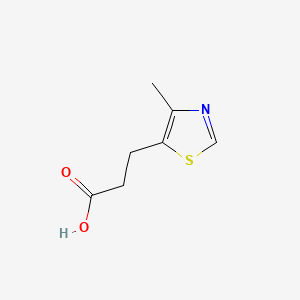
4-Methylthiazole-5-propionic acid
Vue d'ensemble
Description
4-Methylthiazole-5-propionic acid is a compound that has gained attention in various fields of research and industry. It has a molecular formula of C7H9NO2S and a molecular weight of 171.211 . The compound is also known by other names such as 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid .
Molecular Structure Analysis
The InChI key for 4-Methylthiazole-5-propionic acid is HPMBMJNAPIPXFK-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=C(SC=N1)CCC(=O)O . These representations provide a way to describe the molecular structure of the compound.
Physical And Chemical Properties Analysis
4-Methylthiazole-5-propionic acid has a molecular weight of 171.22 g/mol . It has a computed XLogP3 value of 1 , which is a measure of its lipophilicity. The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 171.03539970 g/mol . The topological polar surface area is 78.4 Ų .
Applications De Recherche Scientifique
Antifungal Activity
Field
Medical and Biological Research
Application
Thiazole derivatives have been found to exhibit antifungal activities .
Method
The in vitro antifungal activities of these compounds were evaluated against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
Results
The results of these studies were compared with the commercial fungicide propiconazole . However, the specific results or outcomes were not provided in the source .
Biological Activities
Field
Application
Thiazole derivatives have been synthesized and evaluated for their antibacterial and anti-inflammatory activities .
Method
The method involved the synthesis of a series of arylaminothiazoles and a series of arylidene/5-aryl-2-furfurylidene hydrazinothiazoles .
Results
These compounds were evaluated using the carrageenan-induced rat paw edema method . However, the specific results or outcomes were not provided in the source .
Inhibition of ALK5
Application
A compound containing a thiazole moiety was found to be a potent and selective ALK5 inhibitor .
Method
The compound exhibited good enzyme inhibitory activity as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level .
Results
The compound exhibited an IC50 of 4.8 nM for enzyme inhibitory activity and an IC50 of 17 nM for inhibitory activity against TGF-β-induced Smad2/3 phosphorylation .
Antioxidant Activity
Application
Thiazole derivatives have been found to exhibit antioxidant activities .
Method
The antioxidant activities of these compounds were evaluated using various in vitro assays .
Results
The specific results or outcomes were not provided in the source .
Antimicrobial Activity
Application
Thiazole derivatives have been found to exhibit antimicrobial activities .
Method
The antimicrobial activities of these compounds were evaluated against various bacterial and fungal strains .
Results
Herbicidal Activity
Field
Application
Thiazole derivatives have been found to exhibit herbicidal activities .
Method
The herbicidal activities of these compounds were evaluated against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at dosages of 100 mg/L and 10 mg/L .
Propriétés
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMBMJNAPIPXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214989 | |
| Record name | 4-Methylthiazole-5-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiazole-5-propionic acid | |
CAS RN |
6469-32-5 | |
| Record name | 4-Methyl-5-thiazolepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6469-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylthiazole-5-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylthiazole-5-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiazole-5-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLTHIAZOLE-5-PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVN6YGK7M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






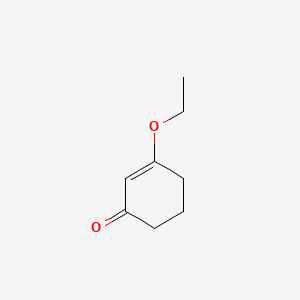
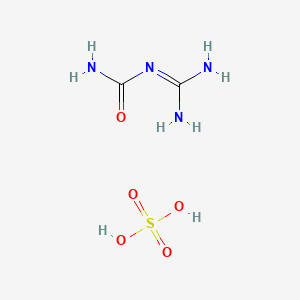
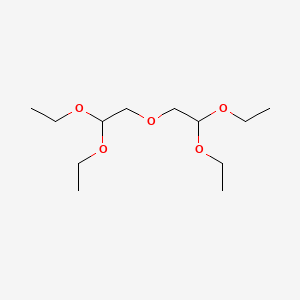
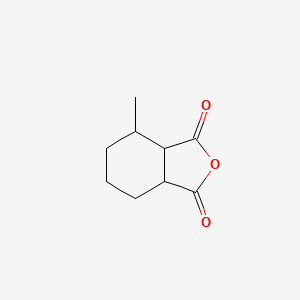
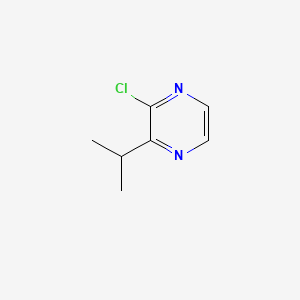
![4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1360019.png)
